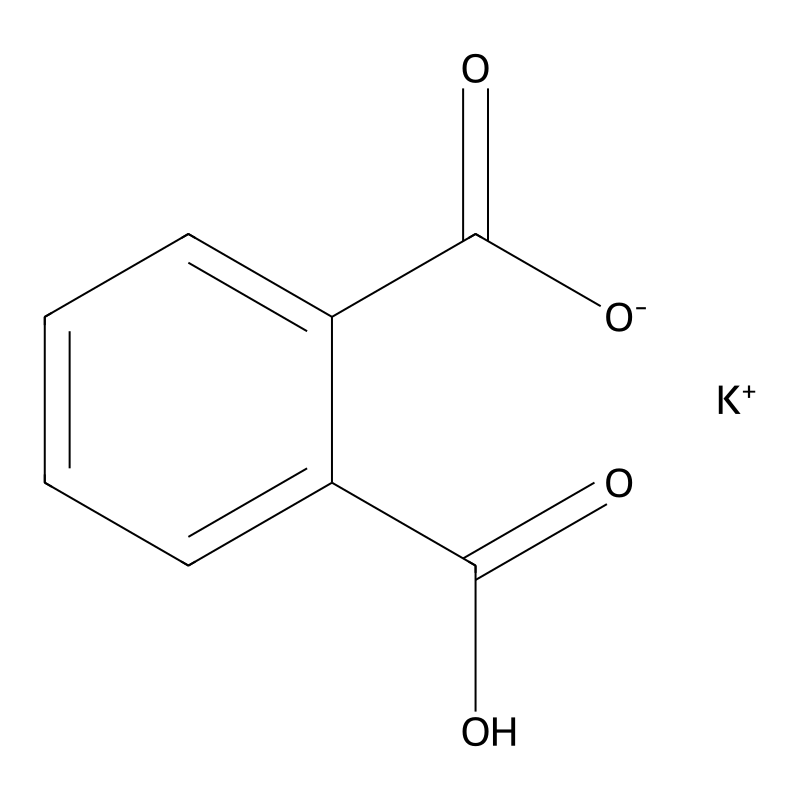Potassium hydrogen phthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Primary Standard for Acid-Base Titration
KHP is widely used as a primary standard for acid-base titrations due to its unique properties .
- High purity and stability: KHP is readily available in highly pure forms (often exceeding 99.5%) and is stable at room temperature, allowing for accurate weight measurements .
- Non-hygroscopic: Unlike many salts, KHP doesn't absorb moisture from the air, preventing weight fluctuations and ensuring consistent results .
- Well-defined stoichiometry: KHP reacts with bases in a well-defined 1:1 molar ratio, simplifying calculations and enhancing the accuracy of titrations .
By accurately determining the concentration of an unknown base solution using KHP, researchers can use that information in various downstream applications, such as:
- Standardizing other solutions used in experiments
- Studying reaction kinetics and reaction mechanisms
- Analyzing the composition of unknown samples
pH Buffering Agent
KHP can function as a pH buffer, helping maintain a relatively constant pH within a specific range . This property is valuable in various research settings:
- Enzymatic studies: Maintaining a consistent pH is crucial for studying the activity and behavior of enzymes, which are often sensitive to pH changes .
- Biological research: Many biological processes are pH-dependent, and KHP buffers can help maintain physiological pH conditions during cell culture experiments or other biological assays .
- Chemical reactions: Specific pH environments are often required for optimal reaction rates or product yields in chemical research. KHP buffers can help maintain these conditions and ensure consistent results.
The effectiveness of KHP as a buffer stems from its ability to donate or accept protons depending on the surrounding solution's pH. This buffering capacity is particularly useful in the range of 4.4 to 6.4, which aligns with the first pKa value of KHP (around 5.4) .
Thermal Standard in Thermogravimetric Analysis (TGA)
KHP can be used as a thermal standard in TGA, a technique that measures changes in a material's mass as it's heated . KHP exhibits well-defined decomposition behavior at specific temperatures, making it a reliable reference point for calibrating TGA instruments .
Potassium hydrogen phthalate is an acidic salt that serves as the monopotassium salt of phthalic acid, represented by the chemical formula . It appears as a white crystalline powder and is known for its stability and solubility in water, making it a valuable reagent in various chemical applications. The compound is slightly acidic with a pH around 4, and it does not absorb moisture from the air, which contributes to its utility as a primary standard in acid-base titrations .
This reaction illustrates its role as a weak acid. Additionally, potassium hydrogen phthalate can dissociate in water to release potassium ions and hydrogen phthalate ions:
The hydrogen phthalate ion can further react with water to yield phthalate ions and hydronium ions:
Potassium hydrogen phthalate can be synthesized through the neutralization of phthalic acid with potassium hydroxide:
- Neutralization Reaction: Phthalic acid reacts with potassium hydroxide in a stoichiometric ratio.
This method yields potassium hydrogen phthalate along with water as a byproduct.
Potassium hydrogen phthalate has several key applications:
- Primary Standard: It is widely used as a primary standard for calibrating solutions in acid-base titrations due to its high purity and stability .
- Buffer Solutions: It serves as a buffering agent, particularly useful in maintaining pH levels around 4.0 to 6.0.
- Total Organic Carbon Testing: In environmental chemistry, it is employed as a standard for total organic carbon testing due to its predictable oxidation behavior .
- Calibration of pH Meters: Its stable pH makes it suitable for calibrating pH meters.
Studies on the interactions of potassium hydrogen phthalate primarily focus on its behavior in titrations and buffer systems. The compound interacts effectively with strong bases like sodium hydroxide, allowing for precise determination of base concentrations. Additionally, it can form complexes with various metal ions, which can be investigated for analytical applications .
Potassium hydrogen phthalate shares similarities with several other compounds, particularly other salts derived from organic acids. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium hydrogen phthalate | Sodium salt of phthalic acid; used similarly in titrations. | |
| Ammonium hydrogen phthalate | Ammonium salt; more soluble than potassium salt. | |
| Calcium hydrogen phthalate | Calcium salt; used in different buffering applications. |
Uniqueness of Potassium Hydrogen Phthalate
Potassium hydrogen phthalate's uniqueness lies in its non-hygroscopic nature and high stability under various conditions, which makes it particularly suitable as a primary standard for quantitative analysis. Its ability to maintain consistent pH levels also distinguishes it from other salts that may be more sensitive to environmental changes.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 111 of 122 companies (only ~ 9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
29801-94-3








